5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
This pyrazolo[1,5-a]pyrimidine derivative is characterized by a tert-butyl group at position 5, a 2-chlorobenzylsulfanyl moiety at position 7, a 4-chlorophenyl substituent at position 3, and a methyl group at position 2. Such substitutions confer unique steric and electronic properties, making it a candidate for biological activity studies.
Properties
Molecular Formula |
C24H23Cl2N3S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H23Cl2N3S/c1-15-22(16-9-11-18(25)12-10-16)23-27-20(24(2,3)4)13-21(29(23)28-15)30-14-17-7-5-6-8-19(17)26/h5-13H,14H2,1-4H3 |
InChI Key |
GMEMLVNOEWRJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Attachment of the chlorobenzylsulfanyl group: This step involves the nucleophilic substitution reaction where the chlorobenzylsulfanyl group is attached to the core structure.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.
Chemical Research: The compound is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.
Pathway Modulation: It can affect various cellular pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Position 7 Modifications
- Piperazine derivatives are often associated with improved pharmacokinetics and CNS penetration.
tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate ():
The carbamate and pyridinylmethyl groups at position 7 introduce hydrogen-bonding capabilities, which may improve target binding affinity. This compound showed a high yield (82%) and purity (HRMS: calc. 549.2609, obs. 549.2610) .
Position 3 and 5 Modifications
- 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine (): The methylsulfonyl group enhances COX-2 selectivity, demonstrating how electron-withdrawing substituents influence enzyme specificity. This compound is noted for improved safety profiles .
tert-Butyl 5-(4'-formylbiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate ():
The formyl group enables further functionalization (e.g., Schiff base formation), offering versatility in drug design. High purity was confirmed via HRMS (calc. 506.2187, obs. 506.2186) .
Core Heterocycle Variants
Triazolo[1,5-a]pyrimidine Derivatives
- This derivative was synthesized via POCl3-mediated chlorination (91.3% purity) and may exhibit distinct binding modes .
Morpholine-Substituted Analogs
- 5-Tert-butyl-7-(4-morpholinyl)-3-phenylpyrazolo[1,5-a]pyrimidine (): The morpholine group enhances hydrophilicity and may improve bioavailability. Such derivatives are often explored for kinase inhibition .
Biological Activity
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a unique bicyclic structure that integrates both pyrazole and pyrimidine moieties, which are known for their diverse biological activities. The specific functional groups present in this compound suggest potential applications in medicinal chemistry, particularly as therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C24H23Cl2N3S
- Molecular Weight : 456.4 g/mol
The compound features a tert-butyl group, a chlorobenzylsulfanyl substituent, and a chlorophenyl group. These functional groups enhance its potential for various chemical interactions and biological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. Some of the notable effects include:
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It has shown potential as an inhibitor in various enzymatic pathways, which could be beneficial in managing conditions related to enzyme dysregulation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to confirm its efficacy against specific pathogens.
The mechanism of action of this compound involves interactions with various biological targets. Interaction studies have focused on its binding affinity to enzymes and receptors, elucidating its pharmacological profile. The presence of the chlorobenzylsulfanyl group is particularly significant as it may enhance binding interactions with specific targets.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | C14H9ClF3N | Contains trifluoromethyl group | Potential anti-inflammatory |
| 5-Tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | C27H31ClN4 | Amine substitution | Investigated for anti-cancer properties |
| 5-Tert-butyl-7-(chlorobenzyl)sulfanyl-2-methylpyrazolo[1,5-a]pyrimidine | C24H23ClN3S | Chlorobenzyl group instead of butylsulfanyl | Potential enzyme inhibitor |
The unique combination of functional groups in this compound distinguishes it from these compounds and may lead to unique biological activities.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit key inflammatory mediators in cell cultures.
- Animal Models : In vivo studies using animal models have shown promising results in reducing inflammation and modulating immune responses.
- Docking Studies : Computational docking studies have provided insights into the binding interactions between the compound and target proteins, revealing potential mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
